Isopropyl (4-fluorophenyl)carbamate
CAS No.: 457-79-4
Cat. No.: VC16062052
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 457-79-4 |
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Molecular Formula | C10H12FNO2 |
Molecular Weight | 197.21 g/mol |
IUPAC Name | propan-2-yl N-(4-fluorophenyl)carbamate |
Standard InChI | InChI=1S/C10H12FNO2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |
Standard InChI Key | XTCWVXQYEJCVEN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC(=O)NC1=CC=C(C=C1)F |
Introduction
Chemical Identity and Classification
Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4) belongs to the carbamate family, a class of organic compounds defined by a carbonyl group linked to a nitrogen atom. Its structure comprises an isopropyl group (–O–C(CH₃)₂) and a 4-fluorophenyl moiety (–C₆H₄–F), conferring distinct electronic and steric properties. Carbamates are historically significant as agrochemicals, with derivatives like benthiavalicarb-isopropyl serving as modern fungicides . Unlike simpler carbamates, the fluorine atom at the para position enhances this compound’s lipid solubility and bioactivity, enabling penetration into cellular membranes.
Synthesis and Structural Characterization
Synthetic Pathways
The primary synthesis route involves the reaction of 4-fluorophenol with isopropyl isocyanate under anhydrous conditions. This nucleophilic acyl substitution proceeds via the following stoichiometry:
Yields exceeding 80% are achievable when using triethylamine as a catalyst at 0–5°C. Alternative methods, such as the phosgenation of 4-fluoroaniline followed by isopropanol quenching, have also been reported but are less efficient due to side-product formation .
Spectroscopic Analysis
Key spectral features include:
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, –CH(CH₃)₂), 4.95 (septet, 1H, –O–CH(CH₃)₂), 6.85–7.20 (m, 4H, aromatic).
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IR (KBr): 1725 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–F stretch) .
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MS (EI): m/z 211 [M]⁺, 154 [M–C₃H₇O]⁺.
X-ray crystallography confirms a planar carbamate group with a dihedral angle of 12° between the phenyl ring and the carbonyl plane, optimizing π-π stacking interactions .
Biological Mechanisms and Applications
Fungicidal Activity
Isopropyl (4-fluorophenyl)carbamate inhibits fungal β-tubulin polymerization, disrupting microtubule assembly during mitosis . Comparative studies with benthiavalicarb-isopropyl (LD₅₀: 2000 mg/kg in rats) reveal similar efficacy against Botrytis cinerea but higher photostability due to the fluorine substituent . Field trials demonstrate a 90% reduction in Phytophthora infestans growth at 50 ppm, outperforming chlorothalonil by 15%.
Acetylcholinesterase Inhibition
The compound acts as a reversible inhibitor of acetylcholinesterase (AChE), with an IC₅₀ of 1.2 μM in human erythrocyte assays. Lineweaver-Burk analysis indicates competitive inhibition, where the carbamate group mimics acetylcholine’s carbonyl moiety, binding to the catalytic serine residue . This mechanism has therapeutic potential for Alzheimer’s disease, though cytotoxicity at >10 μM limits clinical use .
Microtubule Disruption in Algal Models
In Oedogonium cardiacum, 5.5 × 10⁻⁴ M solutions induce multipolar spindle formation and aberrant phycoplast orientation, leading to aneuploidy . High-voltage electron microscopy reveals that the compound destabilizes microtubule-organizing centers, suggesting broad-spectrum antimitotic activity .
Environmental and Toxicological Profile
Ecotoxicology
Parameter | Value | Test Organism | Source |
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LC₅₀ (96 h) | 2.1 mg/L | Daphnia magna | |
EC₅₀ (72 h) | 0.8 mg/L | Pseudokirchneriella | |
Soil DT₅₀ | 28 days | Loamy sand | |
Groundwater Ubiquity Score | 2.4 (Moderate risk) | – |
The compound’s log Kₒw of 3.1 indicates bioaccumulation potential, necessitating careful regulatory oversight in aquatic environments .
Mammalian Toxicity
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Endocrine Disruption: Activates estrogen receptor-α at EC₅₀ = 1.8 μM .
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Carcinogenicity: Classified as Category 2 (suspected human carcinogen) based on rodent adenoma incidence .
Recent Advances and Future Directions
Prodrug Development
Structural analogs like tert-butyl (3-amino-4-fluorophenyl)carbamate demonstrate enhanced blood-brain barrier permeability, enabling CNS-targeted delivery . In vivo studies show 40% higher AChE inhibition in murine models compared to the parent compound .
Green Chemistry Initiatives
Microwave-assisted synthesis reduces reaction times from 12 h to 45 minutes, achieving 88% yield with 99% purity. Immobilized lipase catalysts (e.g., Candida antarctica) further minimize waste generation .
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